Ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis-
Description
The compound "Ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis-" features an iminobis(ethanol) backbone linked to a 7-chloro-4-quinolinylamino group via a propyl chain. Quinoline derivatives are pharmacologically significant, often exhibiting antimicrobial, antimalarial, or anticancer activities . The ethanol moieties increase hydrophilicity, aiding solubility in polar solvents.
Properties
CAS No. |
32571-50-9 |
|---|---|
Molecular Formula |
C16H22ClN3O2 |
Molecular Weight |
323.82 g/mol |
IUPAC Name |
2-[3-[(7-chloroquinolin-4-yl)amino]propyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O2/c17-13-2-3-14-15(4-6-19-16(14)12-13)18-5-1-7-20(8-10-21)9-11-22/h2-4,6,12,21-22H,1,5,7-11H2,(H,18,19) |
InChI Key |
ZUMSZBGPBCFEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 7-Chloroquinoline Derivatives
A common approach to prepare 7-chloroquinoline amines involves nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with appropriate amines. This method is well-documented in patent literature and research articles:
- Step A: 4,7-Dichloroquinoline is refluxed with a primary or secondary amine in ethanol or another polar solvent, often under acidic or neutral conditions, to selectively substitute the chlorine at the 4-position with the amine group, yielding 7-chloro-4-aminoquinoline derivatives.
- Step B: The amine used can be a functionalized alkyl amine such as 3-aminopropylamine or derivatives bearing hydroxyl groups to introduce the ethanol moieties.
- This reaction typically proceeds with good yields (up to ~74-78%) and can be purified by filtration and chromatography.
Formation of the Imino Linkage (Schiff Base Formation)
The imino (-C=N-) linkage in the compound is formed by condensation between a primary amine and an aldehyde or ketone:
- The 3-aminopropyl chain bearing an amino group reacts with an aldehyde or ketone functionalized ethanol derivative.
- This condensation is usually carried out under mild acidic or neutral conditions, often in ethanol or methanol as solvent.
- The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond.
- The imine formation can be reversible; thus, reaction conditions are optimized to drive the equilibrium toward product formation, sometimes by removal of water or use of molecular sieves.
Reductive Amination for Stabilization
To stabilize the imino linkage and convert it into a secondary amine, reductive amination is often employed:
- The imine intermediate is treated with a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).
- This step converts the imine to a stable amine, preventing hydrolysis.
- Reductive amination is typically performed in protic solvents like methanol or ethanol at low temperatures to moderate reaction times.
- This method enhances the yield and purity of the final compound.
Use of Catalysts and Optimized Conditions
Recent advances in quinoline derivative synthesis include catalytic methods to improve efficiency and selectivity:
- Transition metal catalysts such as iridium complexes have been used for transfer hydrogenation and borrowing hydrogen methodologies to synthesize quinoline derivatives under mild conditions.
- These catalytic systems enable tandem reactions involving dehydrogenation, condensation, and reduction steps in one pot, improving atom economy and operational simplicity.
- For example, iridium-catalyzed transfer hydrogenation of 2-aminobenzyl alcohols with ketones can yield quinoline derivatives efficiently, which can be adapted for related quinoline amine syntheses.
Purification and Characterization
- The crude products are typically purified by flash chromatography using solvent systems such as dichloromethane/methanol mixtures.
- Characterization includes mass spectrometry (ESI-MS), NMR spectroscopy, and melting point determination to confirm structure and purity.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 4,7-Dichloroquinoline + amine, EtOH, reflux | 74-78% | Selective substitution at 4-position |
| 2 | Imine formation (Schiff base) | Aminopropyl amine + aldehyde/ketone, EtOH, mild acid | Moderate to good | Equilibrium reaction, water removal needed |
| 3 | Reductive amination | Imine + NaBH4 or NaBH3CN, MeOH/EtOH, RT | High | Stabilizes imine to secondary amine |
| 4 | Catalytic transfer hydrogenation | Iridium complex catalyst, KOH, mild temp | Moderate to high | One-pot tandem synthesis, atom efficient |
Research Findings and Considerations
- The substitution pattern on the quinoline ring and the nature of the amine significantly influence the reaction rate and yield.
- Halogen substitution (7-chloro) is crucial for biological activity and must be preserved during synthesis.
- The imino linkage formation is sensitive to pH and solvent; mild acidic conditions favor condensation without side reactions.
- Catalytic methods reduce the number of steps and improve sustainability but require careful catalyst selection and optimization.
- Purification challenges arise due to the polarity of ethanolamine groups; chromatographic methods must be tailored accordingly.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro substituent on the quinoline ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- has been studied for its potential anticancer properties. Quinoline derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, a study showed that similar compounds could inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Research indicates that quinoline derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. This makes them valuable in the development of new antibiotics .
Role in Drug Development
Ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- is being explored as a lead compound in drug development. Its structural features allow for modifications that can enhance its efficacy and reduce toxicity. The ability to synthesize analogs with varied substituents can lead to the discovery of more potent derivatives .
Case Study 1: Anticancer Screening
A recent study screened several quinoline derivatives, including ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis-, against various cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- was tested against clinical isolates of bacteria. The findings revealed significant inhibition zones, indicating strong antibacterial activity, particularly against multidrug-resistant strains .
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the chloro substituent and imino linkage contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Olaflur (CAS 6818-37-7)
- Structure: Contains a bis(2-hydroxyethyl)amino group attached to an octadecyl chain, forming a hydrofluoride salt (C₂₇H₅₈N₂O₃·2[HF]) .
- Applications: Olaflur is used in anti-cavity toothpaste due to fluoride release and surfactant properties . The target compound’s quinoline moiety suggests possible pharmacological roles.
- Physicochemical Properties: Olaflur’s long alkyl chain enhances membrane permeability, whereas the target compound’s polar quinolinyl group may limit lipid solubility.
Ethanol, 2,2'-[(3-ethoxypropyl)imino]bis- (CAS 126938-15-6)
- Structure: Features an ethoxypropyl chain (C₉H₂₁NO₃) instead of the quinolinylamino group .
- Key Differences: Functionality: The ethoxypropyl group is electron-donating, reducing reactivity compared to the electron-deficient quinoline ring.
- Reactivity : The absence of aromatic systems simplifies degradation pathways, making this compound less stable under oxidative conditions.
Ethanol, 2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis- (CAS 2784-94-3)
- Structure: Contains a nitro and methylamino-substituted phenyl ring (C₁₁H₁₇N₃O₄) .
- Applications: Nitroaromatic compounds are often used in dyes or explosives; the target compound’s chlorine substituent may favor drug design.
- Toxicity : Nitro groups can generate reactive metabolites, raising safety concerns absent in the target compound.
Triazine Derivatives (e.g., AC1MIMIQ, CAS LS-66631)
- Structure: Cyclopropylamino and propyl groups attached to a triazine core, with a hydrochloride salt .
- Key Differences: Heterocyclic Core: The triazine ring is a stronger hydrogen-bond acceptor than quinoline, altering binding interactions. Applications: Used in herbicides or kinase inhibitors; the target compound’s quinoline may target parasitic enzymes.
- Solubility: Hydrochloride salts improve aqueous solubility, whereas the target compound relies on ethanol moieties for solubility.
Azo Dye Derivatives (CAS 6690-55-7)
- Structure : Includes a phenylazo group (C₁₈H₂₂N₄O₄) .
- Key Differences: Chromophores: The azo group enables light absorption for dye applications, unlike the biologically focused quinoline. Stability: Azo compounds may degrade under UV light, whereas chloro-quinoline derivatives are more photostable.
- Industrial Use : Primarily in textiles; the target compound’s lack of azo groups directs it away from industrial dye roles.
Research Implications
The structural variations among these analogs highlight the importance of substituents in dictating function. For instance:
- Olaflur’s alkyl chain and fluoride optimize it for topical use, while the target compound’s quinoline group positions it for drug discovery .
- Nitro-containing analogs (CAS 2784-94-3) may face toxicity hurdles, favoring the chloro-quinoline’s safety profile .
- Azo dyes (CAS 6690-55-7) demonstrate how aromatic systems can be repurposed for industrial vs. biological applications .
Further studies on the target compound should explore its pharmacokinetics, leveraging ethanol moieties for solubility and quinoline for target binding.
Biological Activity
Ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its anticancer properties, antimicrobial efficacy, and other relevant findings from recent research.
- Molecular Formula : C16H23Cl2N3O
- Molar Mass : 344.28 g/mol
- CAS Number : 159358-29-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 7-chloro-4-quinoline derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The compound demonstrated significant activity against HT-1080 (fibrosarcoma) and A-549 (lung carcinoma) cell lines, exhibiting IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- | HT-1080 | 15.85 |
| Ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- | A-549 | 16.13 |
The mechanism of action involves the induction of apoptosis through caspase activation and cell cycle arrest at the S-phase .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate to good activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
A comparative study on related compounds showed the following MIC values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Mechanistic Insights
Research indicates that the biological activity of this compound is linked to its ability to interact with specific cellular targets:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to halt the cell cycle progression in various cancer cells, particularly at the S-phase.
- Antioxidant Properties : Related studies suggest that derivatives can mitigate oxidative stress in cellular models, enhancing their therapeutic potential against conditions like fetal alcohol spectrum disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
